Methyl 2-[(cyanomethyl)thio]acetate
Description
Significance of Methyl 2-[(cyanomethyl)thio]acetate as a Synthetic Synthon
This compound emerges as a valuable synthetic synthon, a building block used to introduce specific structural motifs into a larger molecule. Its utility stems from the combination of the thioether, ester, and cyanomethyl functionalities within a single, relatively simple structure.
Recent research has highlighted the importance of cyanomethyl thioesters in organic synthesis. nih.govacs.org These compounds can be prepared with high functional group tolerance through methods such as the use of isothiouronium salts, which avoids the need for handling odorous and unstable thiols. acs.orgresearchgate.net this compound, as a member of this class, can be employed in various chemical transformations. For instance, cyanomethyl thioesters have been shown to be effective precursors for the synthesis of amides, reacting readily with a range of amines under mild conditions. nih.govacs.org This reactivity makes them useful in peptide synthesis and the creation of other amide-containing molecules.
The presence of the cyanomethyl group also suggests potential for this compound to act as a nucleophile in various reactions, similar to how methyl cyanoacetate (B8463686) is used as a glyoxylate (B1226380) anion synthon. researchgate.net This dual reactivity enhances its versatility as a building block in synthetic organic chemistry.
Overview of Key Structural Features and their Role in Chemical Transformations
The chemical behavior of this compound is dictated by its three primary functional groups: the methyl ester, the thioether linkage, and the cyanomethyl group.
Methyl Ester (-COOCH₃): The ester group is an electron-withdrawing group that can be hydrolyzed to a carboxylic acid or converted to other functional groups like amides. It also influences the acidity of the α-protons (the protons on the carbon adjacent to the carbonyl group), though to a lesser extent than the nitrile group.
Cyanomethyl Group (-CH₂CN): The nitrile group is strongly electron-withdrawing, which significantly increases the acidity of the methylene (B1212753) protons (the -CH₂- group). This makes the carbon atom susceptible to deprotonation, forming a carbanion that can act as a nucleophile in a variety of important C-C bond-forming reactions, such as alkylations and additions to carbonyl compounds.
The interplay of these functional groups allows for a range of chemical transformations, making this compound a versatile tool for synthetic chemists.
Historical Context and Evolution of Research in Related Cyanomethyl and Thioester Systems
The study of thioesters and cyanomethyl compounds has a rich history in organic chemistry. Thioesters have long been recognized for their biological importance, but their synthetic utility has seen a surge in interest over the last few decades. acs.org The development of new methods for thioester synthesis, particularly those that avoid the use of thiols, has been a significant area of research. nih.govacs.org These advancements have made thioesters more accessible for applications in areas like chemical protein synthesis through native chemical ligation. mdpi.com
The chemistry of cyanomethyl compounds has also evolved considerably. Initially recognized for their utility in classical reactions like the Knoevenagel and Thorpe-Ziegler reactions, the application of cyanomethyl synthons has expanded significantly. Research has focused on developing new reagents and catalysts to control the reactivity of these compounds and to enable their use in a wider array of synthetic transformations. researchgate.net The development of methods for the synthesis of cyanomethyl thioesters using reagents like isothiouronium salts represents a convergence of these two fields of study, providing modern and efficient tools for organic synthesis. acs.orgresearchgate.net
Research Findings on Cyanomethyl Thioesters
The following tables summarize key findings from recent research on the synthesis and application of cyanomethyl thioesters, a class of compounds to which this compound belongs.
Table 1: Synthesis of Cyanomethyl Thioesters using Isothiouronium Salt
This table presents the yields of various cyanomethyl thioesters synthesized from the corresponding carboxylic acids using an isothiouronium salt reagent. This method demonstrates high efficiency and tolerance for different functional groups.
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzoic acid | 3a | 98 |
| 2 | 4-Methoxybenzoic acid | 3b | 95 |
| 3 | 4-(Trifluoromethyl)benzoic acid | 3c | 96 |
| 4 | 4-Hydroxybenzoic acid | 3d | 78 |
| 5 | Vanillic acid | 3e | 85 |
| 6 | Ferulic acid | 3f | 91 |
| 7 | Ibuprofen | 3g | 93 |
| 8 | (S)-Naproxen | 3h | 95 |
| 9 | Cinnamic acid | 3i | 94 |
| 10 | Oleic acid | 3j | 88 |
Data sourced from a 2023 study on the isothiouronium-mediated conversion of carboxylic acids to cyanomethyl thioesters. acs.org
Table 2: Amide Synthesis from Cyanomethyl Thioesters
This table shows the yields of amides synthesized from the reaction of a cyanomethyl thioester with various amines, highlighting the utility of cyanomethyl thioesters as precursors to amides.
| Entry | Amine | Product | Yield (%) |
| 1 | Propylamine | 5a | 98 |
| 2 | Isobutylamine | 5b | 99 |
| 3 | 3-Amino-1-propanol | 5c | 94 |
| 4 | Allylamine | 5d | 89 |
| 5 | 1-Phenylethanamine | 5e | 91 |
| 6 | Pyridin-2-ylmethanamine | 5f | 95 |
| 7 | Morpholine | 5g | 96 |
Data sourced from a 2023 study investigating the reaction of cyanomethyl thioesters with amines. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(cyanomethylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)4-9-3-2-6/h3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKPYKDFOFPQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380999 | |
| Record name | methyl 2-[(cyanomethyl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52069-53-1 | |
| Record name | methyl 2-[(cyanomethyl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Cyanomethyl Thio Acetate
Direct Synthesis Approaches
Direct synthesis methods focus on the formation of the core structure of methyl 2-[(cyanomethyl)thio]acetate in a minimal number of steps, typically by forming the thioether or ester linkage directly.
Thiolation and Esterification Reactions
The direct synthesis of this compound can be conceptually approached through a standard thiolation followed by esterification, or vice-versa. A plausible thiolation route would involve the reaction of a haloacetate ester, such as methyl chloroacetate (B1199739), with a source of the cyanomethylthiolate anion (⁻SCH₂CN). This nucleophilic substitution reaction would directly form the thioether bond.
Conversely, an esterification approach would start with (cyanomethyl)thioacetic acid. The carboxylic acid would then be esterified using methanol (B129727) under acidic conditions to yield the final methyl ester product. While specific examples for the direct synthesis of this compound via this two-step sequence are not extensively detailed in readily available literature, these methods represent fundamental organic synthesis transformations.
Conversion of Carboxylic Acids to Cyanomethyl Thioesters
A more recently developed and efficient method involves the direct conversion of carboxylic acids to cyanomethyl thioesters, which can be adapted for the synthesis of the target compound.
A notable advancement in the synthesis of cyanomethyl thioesters is the use of isothiouronium salts. nih.govacs.orgnih.gov This method provides an operationally simple and highly functional group tolerant route, avoiding the direct use of often unstable and malodorous thiols. nih.govacs.org The key reagent, a 2-(cyanomethyl)-1,1,3,3-tetramethylisothiouronium salt, is an air-stable and odorless solid. acs.org This reagent can be readily prepared by the alkylation of tetramethylthiourea (B1220291) with an appropriate organohalide. acs.org
The reaction proceeds by activating a carboxylic acid, which then reacts with the isothiouronium salt to form the corresponding cyanomethyl thioester. nih.gov This procedure has been shown to be scalable, with high yields reported. nih.gov For instance, the synthesis of various cyanomethyl thioesters from their corresponding carboxylic acids has been demonstrated with yields often exceeding 90%. researchgate.net
| Reactant Carboxylic Acid | Product Cyanomethyl Thioester | Yield (%) |
| Benzoic acid | S-cyanomethyl benzothioate | 98 |
| 4-Methoxybenzoic acid | S-cyanomethyl 4-methoxybenzothioate | 95 |
| Cyclopropanecarboxylic acid | S-cyanomethyl cyclopropanecarbothioate | 91 |
| Dehydroabietic acid | S-cyanomethyl dehydroabietate | 93 |
| This table presents selected examples of cyanomethyl thioesters synthesized using the isothiouronium-mediated procedure, demonstrating the versatility and efficiency of this method. nih.govresearchgate.net |
Indirect Synthesis and Precursor Chemistry
Indirect methods involve the synthesis of this compound from precursors that already contain a portion of the final molecular structure.
Utilization of Methyl Thioglycolate in Synthetic Pathways
Methyl thioglycolate (HSCH₂CO₂CH₃) is a key precursor for the synthesis of this compound. chemicalbook.comsigmaaldrich.com This commercially available compound contains the required methyl acetate (B1210297) and thiol functionalities. The synthesis of methyl thioglycolate itself is typically achieved through the esterification of thioglycolic acid with methanol. chemicalbook.com
The most direct application of methyl thioglycolate in synthesizing the target compound would be its reaction with a cyanomethylating agent. For example, the nucleophilic thiol group of methyl thioglycolate can react with a compound such as chloroacetonitrile (B46850) (ClCH₂CN) or bromoacetonitrile (B46782) (BrCH₂CN) in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate, which then displaces the halide from the acetonitrile (B52724) derivative in an Sₙ2 reaction to form the desired product.
Reactions Involving Related Halogenated Acetate and Sulfide (B99878) Precursors
The synthesis can also be approached using halogenated acetate and sulfide precursors. For instance, reacting a salt of 2-mercaptoacetonitrile (HSCH₂CN) with methyl chloroacetate would yield the target molecule. In this scenario, the cyanomethylthiolate anion acts as the nucleophile, attacking the electrophilic carbon of the methyl chloroacetate.
Another potential route involves the reaction of a pre-formed sulfide. For example, a compound like sodium (cyanomethyl)sulfide (NaSCH₂CN) could be reacted with methyl chloroacetate. This pathway, similar to the one described above, relies on the nucleophilic substitution at the alpha-carbon of the acetate. While these represent chemically sound strategies, specific documented procedures for the synthesis of this compound using these exact pathways require further investigation in the chemical literature.
Derivations from Malononitrile (B47326) and Thioglycolic Acid
The synthesis of this compound from malononitrile and thioglycolic acid is not a direct, one-pot reaction. The inherent reactivity of the functional groups in the starting materials favors the formation of a heterocyclic thiazolone ring system under many conditions. Therefore, a multi-step approach is typically employed. This involves the initial formation of a suitable cyanomethyl precursor, followed by a reaction with a thioglycolate source, and finally, esterification if necessary.
A plausible and commonly referenced pathway involves the nucleophilic substitution of a haloacetonitrile with a salt of thioglycolic acid or its ester. Chloroacetonitrile is a readily available starting material that can be conceptually derived from malononitrile, for instance, through pathways involving hydrolysis and chlorination, although it is more commonly synthesized by the dehydration of chloroacetamide.
Formation of the Thioether Linkage: This step involves the reaction of a cyanomethyl electrophile (like chloroacetonitrile) with a thioglycolate nucleophile to form the S-C bond.
Esterification: If the starting thiolate is thioglycolic acid itself, the resulting 2-[(cyanomethyl)thio]acetic acid must be esterified to yield the final methyl ester product.
Detailed Research Findings
Research into the synthesis of related thioacetates provides a strong basis for the proposed synthetic route. The reaction of an alkyl halide with a thiolate is a well-established method for forming thioethers.
Step 1: Synthesis of 2-[(cyanomethyl)thio]acetic acid
This intermediate can be prepared by the reaction of chloroacetonitrile with thioglycolic acid in the presence of a base. The base serves to deprotonate the thiol group of thioglycolic acid, forming a more potent nucleophile (a thiolate).
The generalized reaction is as follows:
ClCH₂CN + HSCH₂COOH + 2 NaOH → Na⁺⁻SCH₂COONa⁺ + NaCl + 2 H₂O Na⁺⁻SCH₂COONa⁺ + H⁺ (acid workup) → NCCH₂SCH₂COOH
A typical laboratory procedure would involve dissolving thioglycolic acid in an aqueous solution of a base, such as sodium hydroxide, followed by the addition of chloroacetonitrile. The reaction mixture is often stirred at room temperature or with gentle heating to drive the substitution to completion.
Step 2: Esterification of 2-[(cyanomethyl)thio]acetic acid
The resulting 2-[(cyanomethyl)thio]acetic acid can be esterified to this compound using standard esterification methods. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
The reaction is:
NCCH₂SCH₂COOH + CH₃OH ⇌ NCCH₂SCH₂COOCH₃ + H₂O (in the presence of H⁺)
The mixture is typically refluxed for several hours, and the equilibrium is driven towards the product by using a large excess of methanol or by removing the water formed during the reaction.
Alternative One-Step Synthesis
A more direct route to the target compound involves the reaction of chloroacetonitrile with methyl thioglycolate. In this case, the ester functionality is already present in the thiolate precursor. The reaction requires a base to deprotonate the thiol of methyl thioglycolate.
The reaction is:
ClCH₂CN + HSCH₂COOCH₃ + Base → NCCH₂SCH₂COOCH₃ + Base·HCl
Common bases for this transformation include non-nucleophilic organic bases like triethylamine (B128534) or an inorganic base like potassium carbonate in an appropriate organic solvent.
Data Tables
The following tables provide representative data for the types of reactions involved in the synthesis of this compound. The data is based on analogous and well-documented chemical transformations.
Table 1: Representative Conditions for Thioether Formation
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Chloroacetonitrile | Thioglycolic acid | Sodium Hydroxide | Water | 25-50 | 2-4 | 85-95 |
| Bromoacetonitrile | Methyl thioglycolate | Triethylamine | Acetonitrile | 25 | 3-6 | 80-90 |
| Chloroacetonitrile | Methyl thioglycolate | Potassium Carbonate | Acetone | Reflux | 4-8 | 75-85 |
This data is illustrative and based on general principles of nucleophilic substitution reactions.
Table 2: Representative Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2-[(cyanomethyl)thio]acetic acid | Methanol | Sulfuric Acid | 5-10 | Reflux | 4-8 | 80-95 |
| 2-[(cyanomethyl)thio]acetic acid | Methanol | p-Toluenesulfonic Acid | 5-10 | Reflux | 6-12 | 75-90 |
This data is illustrative and based on standard Fischer esterification protocols.
Chemical Reactivity and Transformation Studies of Methyl 2 Cyanomethyl Thio Acetate
Reactions Involving the Thioester Moiety
The thioester group in Methyl 2-[(cyanomethyl)thio]acetate is an activated carboxylic acid derivative, making the acyl carbon susceptible to attack by various nucleophiles.
Nucleophilic Acyl Substitution Reactions
Thioesters are known to be effective acylating agents, undergoing nucleophilic acyl substitution with a variety of nucleophiles. stackexchange.com The reactivity of the thioester is attributed to the good leaving group ability of the thiol fragment and the reduced resonance stabilization of the C-S bond compared to the C-O bond in esters. stackexchange.com While specific studies on the nucleophilic acyl substitution of this compound are not extensively documented, the reactivity can be inferred from the behavior of analogous thioesters. For instance, thioesters react with alcohols in the presence of a catalyst to yield esters and with carboxylates to form anhydrides.
A general representation of nucleophilic acyl substitution at the thioester carbonyl of this compound is depicted below:
Nu- + CH3OC(O)CH2SCH2CN → CH3OC(O)CH2-Nu + -SCH2CN
| Nucleophile (Nu-) | Product | Reaction Conditions (Analogous Systems) |
| RO- (Alkoxide) | Methyl 2-(alkoxycarbonyl)acetate | Basic or acidic catalysis |
| RCOO- (Carboxylate) | Acetic anhydride (B1165640) derivative | Heat |
| RNH2 (Amine) | 2-(Methoxycarbonyl)acetamide derivative | See Section 3.1.2 |
Table 1: Representative Nucleophilic Acyl Substitution Reactions (based on general thioester reactivity).
Transformations Leading to Amide Derivatives
The reaction of thioesters with amines to form amides is a particularly favorable and widely utilized transformation. stackexchange.comresearchgate.netchemrxiv.orgnih.govresearchgate.net This reactivity is a cornerstone of peptide synthesis and various other organic transformations. Thioesters are considered activated acylating agents for amines, often reacting under mild conditions without the need for additional coupling reagents. stackexchange.comresearchgate.net The conversion of thioesters to amides is generally a spontaneous process at or near room temperature upon treatment with an amine. stackexchange.com
In the context of this compound, reaction with a primary or secondary amine would be expected to yield the corresponding N-substituted 2-(methoxycarbonyl)acetamide. The reaction proceeds via the nucleophilic attack of the amine on the thioester carbonyl, followed by the elimination of the cyanomethylthiolate leaving group.
| Amine | Product | Reaction Conditions (Analogous Systems) | Yield (Analogous Systems) |
| Benzylamine | N-Benzyl-2-(methoxycarbonyl)acetamide | Room temperature, various solvents (THF, DCM, DMF) | High |
| Piperidine | 1-(2-(Methoxycarbonyl)acetyl)piperidine | Room temperature | High |
| Aniline | N-Phenyl-2-(methoxycarbonyl)acetamide | May require mild heating or catalysis | Moderate to High |
Table 2: Plausible Amide Formation Reactions from this compound (based on general thioester-amine reactivity). nih.gov
Reactivity of the Cyanomethyl Group
The cyanomethyl group (-CH2CN) in this compound possesses its own distinct reactivity, primarily centered around the acidic nature of the α-protons and the potential for radical formation.
Generation and Reactivity of Cyanomethyl Radicals
The carbon-hydrogen bonds of the cyanomethyl group are activated by the adjacent cyano and sulfur functionalities, making them susceptible to homolytic cleavage to form a cyanomethyl radical. While direct studies on the radical reactivity of this compound are scarce, the behavior of related α-cyano sulfides and other radical precursors provides insight into the potential transformations. rsc.orgnih.govrsc.org
Once generated, the cyanomethyl radical can participate in free-radical addition reactions, particularly to carbon-carbon multiple bonds. researchgate.net These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. The cyanomethyl radical would add to an unsaturated substrate, such as an alkene or alkyne, to form a new carbon-carbon bond and a new radical intermediate, which can then propagate the chain.
For instance, the addition of a cyanomethyl radical to an alkene would likely follow an anti-Markovnikov regioselectivity, with the radical adding to the less substituted carbon of the double bond to generate the more stable radical intermediate.
| Alkene Substrate | Expected Product | Radical Initiator (Example) |
| 1-Octene | Methyl 2-[(3-cyano-1-decyl)thio]acetate | AIBN, Benzoyl peroxide |
| Styrene | Methyl 2-[(3-cyano-1-phenylpropyl)thio]acetate | AIBN, Benzoyl peroxide |
Table 3: Hypothetical Free-Radical Addition Reactions of the Cyanomethyl Radical Derived from this compound.
The cyanomethyl radical can also engage in hydrogen atom abstraction from a suitable donor molecule. nih.govrsc.orgresearchgate.net In this process, the radical abstracts a hydrogen atom to form acetonitrile (B52724) and a new radical species. The feasibility of this pathway depends on the bond dissociation energy of the H-donor and the stability of the newly formed radical.
NC-CH2• + H-R → NC-CH3 + R•
This type of reactivity is fundamental in many radical-mediated processes. For example, in the presence of a good hydrogen atom donor like a thiol or a tin hydride, a generated cyanomethyl radical would be quenched. Conversely, a highly reactive radical could abstract a hydrogen from the cyanomethyl group of this compound to initiate a radical process.
Active Methylene (B1212753) Chemistry
The methylene group (—CH2—) positioned between the electron-withdrawing nitrile (—CN) group and the sulfur atom of the thioether linkage in this compound exhibits significant C—H acidity. This "active methylene" characteristic is the cornerstone of the compound's utility in a variety of carbon-carbon bond-forming reactions. The electron-withdrawing nature of the adjacent cyano group and, to a lesser extent, the thioether and ester functionalities, stabilizes the resulting carbanion, facilitating its formation in the presence of a suitable base. This stabilized carbanion is a potent nucleophile, capable of reacting with a wide array of electrophiles.
Knoevenagel Condensation and Related Additions
The Knoevenagel condensation is a classic organic reaction that involves the base-catalyzed condensation of an active methylene compound with an aldehyde or a ketone. While the structural features of this compound make it a potential candidate for Knoevenagel-type reactions, specific and detailed research findings on its application in this context are not extensively documented in readily available scientific literature.
In principle, the reaction would involve the deprotonation of the active methylene group of this compound by a base, followed by a nucleophilic attack of the resulting carbanion on the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate would yield a substituted alkene. The general scheme for such a reaction would be as follows:
General Scheme for a Putative Knoevenagel Condensation:
Reactants: this compound, an aldehyde (R'CHO) or a ketone (R'R''CO), and a base.
Intermediate: An aldol-type addition product.
Product: A substituted alkene, Methyl 2-cyano-2-(substituted-ylidene)thioacetate.
Despite the theoretical potential, detailed studies outlining the reaction conditions, substrate scope, and yields for the Knoevenagel condensation of this compound remain to be broadly reported.
Heterocyclization Reactions
The active methylene group of this compound is a key structural motif that enables its participation in various heterocyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions often proceed via an initial reaction at the active methylene position, followed by intramolecular cyclization.
One of the notable applications of this compound is in the synthesis of substituted thiazole (B1198619) derivatives. For instance, its reaction with phenyl isothiocyanate in the presence of a base leads to the formation of a 4-aminothiazole derivative. This transformation likely proceeds through the formation of a thiourea-like intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the aromatic thiazole ring.
Table 1: Synthesis of a 4-Aminothiazole Derivative
| Reactant 1 | Reactant 2 | Product |
| This compound | Phenyl isothiocyanate | A substituted 4-aminothiazole |
Furthermore, the reactivity of the active methylene group can be harnessed for the synthesis of other sulfur-containing heterocycles. For example, reactions with carbon disulfide in the presence of a base can lead to the formation of dithio- intermediates, which are versatile precursors for the synthesis of thiophenes and other related heterocycles. The specific outcomes of these reactions are highly dependent on the reaction conditions and the presence of other electrophiles or coupling partners.
Cascade and Multicomponent Reactions Incorporating the Compound
The multifunctional nature of this compound makes it an attractive component for cascade and multicomponent reactions (MCRs). These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.
While specific, named multicomponent reactions prominently featuring this compound as a key starting material are not extensively characterized in the literature, its inherent reactivity suggests its potential in such transformations. The presence of a nucleophilic active methylene group and an electrophilic ester group, along with the thioether and nitrile functionalities, provides multiple points of reactivity that could be exploited in the design of novel MCRs.
Mechanistic Investigations into Reactions of Methyl 2 Cyanomethyl Thio Acetate
Elucidation of Reaction Pathways
Intermediate Formation and Characterization
In the presence of a base, the most probable initial step is the deprotonation of the α-carbon, the methylene (B1212753) group situated between the sulfur atom and the cyano group. The acidity of these protons is significantly enhanced by the inductive and resonance effects of the adjacent cyano group (pKa of acetonitrile (B52724) is ~25) and, to a lesser extent, the thioether moiety. This would lead to the formation of a resonance-stabilized carbanion.
Another key intermediate arises from the nucleophilic character of the sulfur atom itself. youtube.com Like other thioethers, the sulfur in Methyl 2-[(cyanomethyl)thio]acetate possesses lone pairs of electrons and can attack electrophiles, such as alkyl halides, to form a sulfonium (B1226848) salt. youtube.com This process turns the thioether into a good leaving group, facilitating subsequent nucleophilic substitution reactions at the carbons attached to the sulfur. youtube.com
Table 1: Plausible Intermediates in Reactions of this compound
| Intermediate Type | Formation Method | Key Structural Feature | Potential Subsequent Reaction |
| Carbanion | Deprotonation with base | Negative charge delocalized onto cyano group | Nucleophilic attack on electrophiles |
| Sulfonium Salt | Reaction with electrophile (e.g., R-X) | Positively charged sulfur atom | Nucleophilic substitution, Elimination |
| Thiolate Anion | Hydrolysis of ester and thioester linkage | Negatively charged sulfur (R-S⁻) | Nucleophilic substitution (S-alkylation) |
Role of Cyanomethylthiolate Intermediates
The formation of a cyanomethylthiolate intermediate (NC-CH₂-S⁻) would likely proceed via the hydrolysis of the thioacetate (B1230152) ester linkage. wikipedia.org Thioacetate esters can be cleaved under basic conditions to yield a thiolate anion. wikipedia.org This thiolate is a potent nucleophile due to the soft nature of sulfur and the negative charge. chemistrysteps.com
Once formed, the cyanomethylthiolate anion could participate in a variety of SN2 reactions, attacking alkyl halides or other electrophilic carbon centers to form new thioether linkages. libretexts.org This reactivity is fundamental to the synthesis of many sulfur-containing compounds and is analogous to the well-known Williamson ether synthesis. youtube.com The nucleophilicity of thiolates is generally greater than their alkoxide counterparts, making these reactions highly efficient. chemistrysteps.com
Radical Mechanism Studies
Beyond ionic pathways, the potential for radical-mediated reactions exists, particularly under photochemical conditions.
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is a common mechanism for initiating radical reactions. acs.org In the context of this compound, the thioether sulfur can act as an electron donor. Upon photoexcitation, a photosensitizer or a suitable reaction partner can accept an electron from the sulfur atom, generating a radical cation intermediate.
Alternatively, a photochemical organocatalytic cycle could be envisioned. Recent studies have shown that readily available organocatalysts, when excited by light, become strongly reducing and can activate substrates via single-electron transfer. acs.org For instance, an excited catalyst could transfer an electron to the molecule, leading to the formation of a radical anion, or accept an electron from the thioether moiety. This initiation would generate radical species capable of undergoing further transformations.
Characterization of α-Cyano Methylenyl Radical Intermediates
Homolytic cleavage of the C-H bond on the methylene group would generate an α-cyano methylenyl radical (•CH(CN)S-R). This radical species is expected to be significantly stabilized by the captodative effect, where both an electron-withdrawing group (the cyano group) and an electron-donating group (the thioether sulfur) are attached to the radical center. The cyano group provides stabilization through resonance (delocalizing the radical onto the nitrogen), while the sulfur atom stabilizes the radical through the donation of its lone pair electrons into the half-filled p-orbital. This enhanced stability would lower the energy barrier for its formation and increase its persistence in solution, making it a key intermediate in potential radical-mediated C-H functionalization reactions.
Catalytic Reaction Mechanisms
The thioether functionality in this compound makes it a prime candidate for various transition-metal-catalyzed reactions. The sulfur atom can act as a Lewis base, coordinating to a metal center and directing subsequent transformations. nih.govnih.gov
Numerous studies have demonstrated the utility of thioethers as directing groups in palladium- and rhodium-catalyzed C-H activation. nih.gov A plausible catalytic cycle would begin with the coordination of the thioether sulfur to the metal catalyst (e.g., Pd(II)). This is followed by a directed C-H activation step, often at a remote position, to form a stable metallacycle intermediate. nih.gov This intermediate can then undergo further reactions, such as insertion of an alkene or coupling with an organometallic reagent, before reductive elimination releases the functionalized product and regenerates the active catalyst. nih.govacsgcipr.org
Furthermore, metal-free catalytic systems could also be employed. For example, the S-alkylation of thiols with alcohols can be catalyzed by non-metallic species under solvent-free conditions, representing an alternative pathway for reactions involving the thioether moiety. thieme-connect.com Catalytic oxidation of the thioether to the corresponding sulfoxide (B87167) or sulfone is also a common transformation, often utilizing metal-based catalysts like ruthenium. researchgate.net
Table 2: Illustrative Palladium-Catalyzed C-H Functionalization Cycle
| Step | Description | Intermediate |
| 1. Coordination | The thioether substrate coordinates to the Pd(II) catalyst. | [Pd(II)-Thioether Complex] |
| 2. C-H Activation | The thioether group directs the cleavage of a C-H bond, forming a palladacycle. | [Cyclopalladated Intermediate] |
| 3. Coupling | The palladacycle reacts with a coupling partner (e.g., alkene, aryl halide). | [Carbopalladation Intermediate] |
| 4. Product Formation | β-Hydride elimination or reductive elimination releases the final product. | Functionalized Thioether |
| 5. Catalyst Regeneration | The Pd(0) species is re-oxidized to Pd(II) to re-enter the cycle. | Pd(II) Catalyst |
Metal-Catalyzed Transformations (e.g., Nickel(I)-Catalyzed C-C and C-N Coupling)
Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While direct nickel-catalyzed reactions involving this compound are not extensively documented in the provided search results, the broader context of nickel catalysis with related sulfur-containing compounds and functional groups offers valuable insights into potential transformations.
Nickel catalysts are known to facilitate the coupling of aryl methyl ethers with aryl boronic esters, demonstrating their capability to activate and functionalize otherwise unreactive C-O bonds. nih.gov Furthermore, nickel(II)-(σ-aryl) complexes have been shown to be effective catalysts for C-N coupling reactions between aryl chlorides and various amines. organic-chemistry.org These catalysts can generate the active Ni(0) species in situ without the need for external reducing agents, simplifying the reaction conditions. organic-chemistry.org
In a related context, nickel-catalyzed asymmetric domino ring-opening/cross-coupling reactions of cyclobutanones have been developed. nih.gov These reactions proceed through a proposed Ni(I)-mediated enantiotopic C-C σ-bond activation, highlighting the diverse reactivity of nickel catalysts. nih.gov Given the presence of both a thioether and a nitrile group in this compound, it is plausible that this compound could participate in nickel-catalyzed C-C and C-N coupling reactions, potentially through activation of the C-S bond or by leveraging the directing capabilities of the nitrile or ester functionalities.
Kinetic and Thermodynamic Aspects of Reactions
The study of reaction kinetics and thermodynamics provides fundamental understanding of the feasibility, rate, and equilibrium position of chemical transformations. For reactions involving esters like this compound, hydrolysis is a key process to consider. A kinetic study of the hydrolysis of methyl acetate (B1210297) to acetic acid and methanol (B129727), catalyzed by an ion-exchange resin, revealed that the reaction rate is strongly dependent on temperature. psu.edu This reversible reaction's equilibrium composition is influenced by both temperature and the initial molar ratios of reactants. psu.edu
In the realm of thiol-ene coupling reactions, which involve the addition of a thiol to a double bond, kinetic studies are crucial for understanding and optimizing the process. Research on the reaction between methyl oleate (B1233923) and cysteamine (B1669678) hydrochloride has shown that the reaction is influenced by factors such as the solvent and the presence of oxygen. digitellinc.comdigitellinc.com A detailed kinetic scheme considering initiation, propagation, isomerization, and termination steps has been proposed, and mathematical models have been developed to simulate the reaction and determine kinetic parameters. digitellinc.comdigitellinc.com
While specific kinetic and thermodynamic data for reactions of this compound were not found in the search results, the principles from these related studies are applicable. The reactivity of the thioether, ester, and nitrile functional groups will be governed by thermodynamic factors such as bond energies and the stability of intermediates and products, as well as kinetic factors like activation energies and the choice of catalyst or reaction conditions.
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methyl 2-(methylthio)acetate | C4H8O2S | 120.17 | 49.0-51.0 @ 12 mmHg thegoodscentscompany.com |
| Methyl thiophene-3-acetate | C7H8O2S | 156.2 | Not specified |
| (Benzothiazol-2-ylthio)methyl thiocyanate | C9H6N2S3 | 238.34 | 191 |
| 2-[(Diphenylmethyl)thio]acetic Acid | C15H14O2S | 258.3 | Not specified |
Applications of Methyl 2 Cyanomethyl Thio Acetate in Advanced Organic Synthesis
Building Block for Heterocyclic Compound Synthesis
The reactivity of Methyl 2-[(cyanomethyl)thio]acetate allows for its application in the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in cyclization and condensation reactions makes it a key intermediate for creating substituted pyrroles, pyrazoles, thiazoles, and other important ring systems.
Synthesis of Pyrrole (B145914) Derivatives
While direct cyclization of this compound to form a pyrrole ring is not prominently documented, the core structure is integral to a class of synthesized pyrrole derivatives. Research has demonstrated the successful synthesis of various Methyl-2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetate compounds. These syntheses highlight the stability and importance of the (cyanomethyl)thio]acetate moiety when attached to a pre-formed pyrrole ring.
In a notable study, several derivatives were prepared with varying aryl groups at the C5 position of the pyrrole ring, achieving good yields. nih.gov The key findings for these synthesized compounds are summarized below. nih.gov
| Compound ID | R Group (Aryl) | Yield (%) | Melting Point (°C) | Appearance |
| 6a | Phenyl | 85% | 85–87 | Gray powder |
| 6b | 4-Chlorophenyl | 80% | 95–98 | White powder |
| 6c | 4-Nitrophenyl | 84% | 120–122 | Brown powder |
The synthesis of these compounds underscores the utility of the thioacetate (B1230152) functional group in creating complex pyrrole structures that have been investigated for their biological activities. nih.gov The general synthetic approaches to pyrroles often involve methods like the Paal–Knorr or Hantzsch reactions, and 1,3-dipolar cycloadditions, which could potentially be adapted to utilize precursors derived from this compound. mdpi.com
Synthesis of Pyrazole (B372694) Derivatives
Pyrazoles are a significant class of heterocyclic compounds, and their synthesis often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. mdpi.com While direct synthesis of pyrazoles from this compound is not extensively detailed in the surveyed literature, its structure presents plausible routes for such transformations.
The presence of two active methylene (B1212753) groups in this compound suggests its potential to act as a C3 synthon. Through chemical modification, it could be converted into a suitable 1,3-dielectrophilic precursor. For instance, condensation reactions at the active methylene carbons could introduce the necessary functionalities to facilitate cyclization with hydrazine. Furthermore, compounds containing a cyanothioacetamide structure, which is related to the core of this compound, have been shown to react with hydrazine to form 3,5-diaminopyrazoles, indicating the reactivity of the cyano and thio-carbonyl groups in pyrazole ring formation. nih.gov
Synthesis of Imidazolidine (B613845) and Pyridazine (B1198779) Derivatives
The synthesis of imidazolidine and pyridazine derivatives typically follows distinct pathways. Imidazolidines are commonly prepared by the condensation of a 1,2-diamine with an aldehyde or ketone. Pyridazines are often formed from the reaction of a 1,4-dicarbonyl compound with hydrazine. nih.gov
There are no direct, documented syntheses of these heterocycles starting from this compound in the available literature. However, the compound's functional groups offer potential for its use as a precursor. The active methylene groups could be functionalized to generate a 1,4-dicarbonyl system required for pyridazine synthesis. For imidazolidine synthesis, the nitrile group could potentially be reduced and the molecule otherwise elaborated to create a precursor that could cyclize with a diamine, although this would require a multi-step process.
Synthesis of Thiazole (B1198619) Derivatives
Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen, and they are present in numerous biologically active molecules. nih.govmdpi.com The most common method for their synthesis is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide.
This compound, containing a thioether linkage, could serve as a foundational molecule for thiazole synthesis. Although not a thioamide itself, it could be chemically transformed into a reactive intermediate suitable for thiazole ring formation. For instance, the thioether portion could be part of a molecule that reacts with an α-halocarbonyl compound. Research into the synthesis of 2-(thiocyanomethylthio)benzothiazole (TCMTB) demonstrates the reactivity of related S-CH2-S linkages in forming complex sulfur-containing heterocycles. researchgate.net The (cyanomethyl)thio group is a key structural element in these types of molecules. nih.govwikipedia.org
Synthesis of β- and δ-Lactams
β-Lactams (azetidin-2-ones) are four-membered cyclic amides that form the core structure of widely used antibiotics. nih.gov A primary method for their synthesis is the ester enolate-imine cyclocondensation. This reaction involves the formation of an ester enolate which then reacts with an imine to form the β-lactam ring. nih.gov
The structure of this compound is well-suited for this type of reaction. The acetate (B1210297) portion of the molecule can be deprotonated by a strong base to form a reactive enolate. This enolate could then, in principle, react with an imine in a [2+2] cycloaddition manner to yield a β-lactam substituted with a (cyanomethyl)thio group at the α-position. The synthesis of α-cyano β-lactams via the condensation of imines with enolates derived from ethyl cyanoacetate (B8463686) has been successfully demonstrated, providing a strong precedent for this potential application. researchgate.net The synthesis of δ-lactams, which are six-membered rings, would require a different synthetic strategy, likely involving intramolecular cyclization of a suitably functionalized amino acid precursor derived from the starting acetate.
Utility in Polymer Chemistry
The application of this compound in polymer chemistry is not well-documented in the existing literature. However, molecules containing sulfur, particularly thioethers and related functional groups like xanthates, can play a role in polymer synthesis. researchgate.net Specifically, such compounds can act as chain-transfer agents in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These agents help to control the molecular weight and architecture of the resulting polymers.
While there is no specific evidence of this compound being used as a RAFT agent, its thioether structure suggests a potential, though unexplored, utility in this area. Further research would be required to determine its efficacy as a chain-transfer agent in the polymerization of various monomers. The modification of existing polymers, such as cellulose acetate, using thiol-based "click" chemistry has been shown to be an effective way to create new functional materials, indicating a general utility for sulfur-containing organic molecules in polymer science. nih.gov
Spectroscopic Characterization Methodologies in Research on Methyl 2 Cyanomethyl Thio Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their chemical environments within a molecule. For Methyl 2-[(cyanomethyl)thio]acetate, specific chemical shifts (δ) and coupling constants (J) would be expected for the methyl ester protons, the methylene (B1212753) protons adjacent to the sulfur atom, and the methylene protons of the cyanomethyl group.
Due to the limited availability of direct experimental data for this compound, an analysis of analogous compounds such as Methyl 3-(methylthio)propionate (B1239661) can provide valuable insights into the expected spectral features. nih.govchemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound based on Analog Analysis
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -O-CH₃ (Ester) | ~3.7 | Singlet |
| -S-CH₂-C≡N | ~3.5 | Singlet |
| -S-CH₂-C=O | ~3.4 | Singlet |
Note: The chemical shifts are estimations based on the analysis of similar structural motifs.
The singlet nature of all proton signals is anticipated due to the absence of adjacent, non-equivalent protons, which would otherwise lead to spin-spin coupling. The electronegativity of the adjacent oxygen, sulfur, and cyano groups influences the precise chemical shift of each methylene and methyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
Analogous to the proton NMR analysis, data from related compounds like Methyl 3-(methylthio)propionate can be used to predict the chemical shifts for the carbon atoms in the target molecule. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound based on Analog Analysis
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | ~170 |
| -C≡N (Nitrile Carbon) | ~117 |
| -O-CH₃ (Ester Methyl) | ~53 |
| -S-CH₂-C=O | ~36 |
| -S-CH₂-C≡N | ~20 |
Note: These are predicted values based on the analysis of structurally similar compounds.
The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. The carbonyl carbon is significantly deshielded, resulting in a large chemical shift, while the sp³-hybridized carbons of the methyl and methylene groups appear at higher fields.
To unequivocally assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. These include experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, it would show a correlation between the singlet at ~3.7 ppm and the carbon signal at ~53 ppm, confirming them as the methyl ester group.
HMBC would reveal long-range couplings between protons and carbons (typically over two to three bonds). This would be crucial in establishing the connectivity of the entire molecule, for example, by showing correlations between the protons of the methylene group adjacent to the sulfur and the carbonyl carbon, as well as the nitrile carbon.
While specific 2D NMR data for this compound is not available, the application of these techniques is a standard and essential part of the structural elucidation of novel compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.
For this compound, characteristic vibrational frequencies would be expected for the C=O bond of the ester, the C≡N bond of the nitrile, the C-O and C-S single bonds, and the C-H bonds of the methyl and methylene groups. Analysis of the IR spectra of related compounds such as Methyl thioglycolate and Ethyl cyanoacetate (B8463686) can help in predicting these frequencies. conicet.gov.archemicalbook.comnist.gov
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | ~2250 |
| C=O (Ester) | Stretching | ~1735 |
| C-O (Ester) | Stretching | ~1200 |
| C-S (Thioether) | Stretching | ~700-600 |
| C-H (Alkyl) | Stretching | ~3000-2850 |
Note: These are approximate values based on characteristic group frequencies and data from analogous compounds.
Raman spectroscopy would provide complementary information, particularly for the less polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₅H₇NO₂S) by providing a highly accurate mass measurement of the molecular ion. The analysis of fragmentation patterns in the mass spectrum, often obtained through techniques like electron ionization (EI), can help to piece together the structure.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | [CH₃OC(O)CH₂SCH₂CN]⁺ | 145 |
| [M - OCH₃]⁺ | [C(O)CH₂SCH₂CN]⁺ | 114 |
| [M - COOCH₃]⁺ | [CH₂SCH₂CN]⁺ | 86 |
| [CH₂CN]⁺ | [CH₂CN]⁺ | 40 |
| [COOCH₃]⁺ | [COOCH₃]⁺ | 59 |
Note: The m/z values are based on the nominal mass of the most abundant isotopes.
The fragmentation would likely involve the cleavage of the ester group, the loss of the cyanomethyl radical, and other characteristic bond breakages, providing a unique fingerprint for the compound. Data from related thioethers and esters supports the prediction of these fragmentation pathways. nih.govchemicalbook.comnist.govnih.gov
X-ray Diffraction (XRD) for Single-Crystal Structural Determination
If a suitable single crystal of this compound could be grown, XRD analysis would reveal:
The exact spatial arrangement of all atoms in the molecule.
The planarity or non-planarity of different parts of the molecule.
Intermolecular interactions, such as hydrogen bonds or van der Waals forces, in the crystal lattice.
While X-ray crystallographic data for the title compound is not available, studies on other thioesters have provided valuable insights into the structural characteristics of the thioester functional group. nih.govnih.gov These studies generally show that the C-S bond length is significantly longer than a C-O bond, and the geometry around the carbonyl group is influenced by the presence of the sulfur atom.
Based on the available information, it is not possible to provide a detailed article on the computational and theoretical chemistry studies of this compound that aligns with the specific sections and subsections requested.
Extensive searches for scholarly articles and research data pertaining to Density Functional Theory (DFT) applications, molecular orbital analysis, reaction mechanism simulations, transition state characterization, energetic profiles, and spectroscopic property predictions specifically for this compound did not yield any relevant in-depth studies. The scientific literature accessible through open-domain searches does not appear to contain this level of specific computational analysis for this particular compound.
Therefore, generating a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not feasible without the foundational research data. Any attempt to do so would result in speculation or the inclusion of information not directly related to this compound, which would violate the core instructions of the request.
Computational and Theoretical Chemistry Studies of Methyl 2 Cyanomethyl Thio Acetate
Molecular Electrostatic Potential (MEP) Analysis for Reactivity and Interaction Site Identification
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the electron density of a molecule, thereby predicting its reactivity and sites of intermolecular interactions. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In a hypothetical MEP analysis of Methyl 2-[(cyanomethyl)thio]acetate, one would expect to observe specific charge distributions. The nitrogen atom of the cyano group and the oxygen atoms of the acetate (B1210297) group would likely exhibit negative electrostatic potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms would show positive potential, marking them as sites for nucleophilic interaction.
While a specific MEP analysis for this compound is not found in the current literature, studies on similar compounds, such as Methyl-3-aminothiophene-2-carboxylate, have successfully employed electrostatic potential calculations to understand intermolecular interactions. mdpi.com
In silico Studies of Molecular Interactions for Mechanistic Delineation
In silico studies, which encompass a range of computational methods like molecular docking, are instrumental in elucidating the mechanisms of molecular interactions. These studies can predict how a molecule might bind to a biological target, such as an enzyme or receptor, providing insights into its potential biological activity.
For this compound, in silico studies could be used to explore its interactions with various proteins or macromolecules. By simulating the docking of the molecule into the active site of an enzyme, researchers could predict its binding affinity and mode of interaction. This information is crucial for drug design and understanding the mechanistic basis of a compound's biological effects.
Although direct in silico studies on this compound are not documented, research on related heterocyclic compounds has utilized molecular docking to investigate their binding with biological targets. nih.gov These studies often correlate computational findings with experimental results to provide a comprehensive understanding of the molecule's activity. nih.govresearchgate.net
Derivatization and Analogues of Methyl 2 Cyanomethyl Thio Acetate
Synthesis and Reactivity of Alkyl and Aryl Thioacetate (B1230152) Analogues
The synthesis of analogues where the S-methyl group of Methyl 2-[(cyanomethyl)thio]acetate is replaced by other alkyl or aryl moieties generally involves the reaction of a corresponding thiol with an activated acetic acid derivative. While direct synthetic procedures for S-alkyl and S-aryl-2-[(cyanomethyl)thio]acetates are not extensively documented in publicly available literature, general principles of thioether synthesis can be applied.
A common strategy for forming a thioether bond is the S-alkylation of a thiol with an alkyl halide in the presence of a base. For instance, the synthesis of S-benzyl derivatives often utilizes benzyl (B1604629) halides and a suitable thiol. One reported method involves the use of S-benzylisothiouronium halides as odorless and stable thiol equivalents for the synthesis of 2-(benzylthio)-4-(trifluoromethyl)thiazole carboxylates. researchgate.net This approach could potentially be adapted for the synthesis of S-benzyl-2-[(cyanomethyl)thio]acetate by reacting benzyl halide with a salt of thioglycolic acid amide, followed by dehydration of the amide to the nitrile.
The synthesis of S-aryl thioacetates can be more complex. One approach involves the decarboxylative thioesterification of isatoic anhydrides, which has been used to produce S-alkyl or S-aryl 2-aminobenzenecarbothioates. researchgate.net Another strategy involves the reaction of aryl halides with thiols, often catalyzed by transition metals.
The reactivity of these alkyl and aryl thioacetate analogues is expected to be influenced by the nature of the substituent on the sulfur atom. For example, the presence of an aryl group may influence the acidity of the methylene (B1212753) protons adjacent to the cyano group and the ester, potentially affecting their participation in condensation and cyclization reactions. The electron-donating or withdrawing nature of the aryl substituent would play a significant role in modulating this reactivity.
Variations at the Ester Group (e.g., Ethyl 2-[(cyanomethyl)thio]acetate)
Modification of the ester group, for example, from a methyl to an ethyl ester, is a common synthetic variation. The synthesis of Ethyl 2-[(cyanomethyl)thio]acetate would likely follow a similar pathway to its methyl counterpart, typically involving the esterification of 2-[(cyanomethyl)thio]acetic acid with ethanol (B145695) in the presence of an acid catalyst, or the reaction of ethyl chloroacetate (B1199739) with a salt of cyanomethyl mercaptan.
A documented synthesis of a more complex derivative, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, was achieved through a three-component reaction of benzothiazole, ethyl bromocyanoacetate, and indole (B1671886) derivatives in refluxing acetone. semanticscholar.org This highlights the utility of ethyl cyanoacetate (B8463686) derivatives as synthons for constructing complex heterocyclic systems. Another example is the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, prepared by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of potassium carbonate. nih.gov
The properties and reactivity of different esters in this series are generally similar, with minor differences in physical properties such as boiling point and solubility. The choice of ester group is often dictated by the specific requirements of a subsequent reaction step or the desired properties of the final product.
Modifications of the Cyanomethyl Moiety (e.g., Methyl 2-[(2-cyanoethyl)thio]acetate)
Extending the carbon chain of the cyanomethyl group to a cyanoethyl moiety introduces a different set of reactive possibilities. The synthesis of a guanylating reagent, N,N′-Bis-(2-(cyano)ethoxycarbonyl)-2-methyl-2-thiopseudourea, has been reported, which utilizes a 2-cyanoethoxycarbonyl group. researchgate.net This suggests the accessibility of precursors containing the cyanoethyl group.
While a direct synthesis for Methyl 2-[(2-cyanoethyl)thio]acetate is not readily found in the surveyed literature, a plausible route would involve the Michael addition of a thiol to acrylonitrile (B1666552) to form the 2-cyanoethyl sulfide (B99878), which could then be reacted with methyl chloroacetate. The reactivity of the resulting compound would be altered by the presence of the additional methylene group, potentially influencing its cyclization behavior and the reactivity of the nitrile group.
Related Thioether and Sulfur-Containing Derivatives
The core structure of this compound can be a precursor to various other sulfur-containing heterocyclic compounds. One of the most significant applications of related structures is in the synthesis of thiophene (B33073) derivatives. The Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, often utilizes an α-cyanoester, a ketone or aldehyde, and elemental sulfur in the presence of a base. nih.gov It is conceivable that under specific conditions, the reactive methylene group in this compound could participate in a similar cyclization to form a substituted thiophene.
For instance, the reaction of 1-phenylbutane-1,3-dione with phenyl isothiocyanate and ethyl 2-chloroacetate in the presence of potassium carbonate and DMF resulted in the chemoselective synthesis of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate. d-nb.info This demonstrates the potential for constructing thiophene rings from precursors bearing some of the functional groups present in this compound. The intramolecular cyclization of related intermediates is a key step in such syntheses. d-nb.info
Emerging Research Frontiers and Future Directions
Green Chemistry Approaches in the Synthesis and Application of Methyl 2-[(cyanomethyl)thio]acetate
The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern synthetic chemistry. For the synthesis of thioesters like this compound, several environmentally benign strategies are being explored.
Photocatalysis: Visible-light-mediated synthesis represents a promising green approach. organic-chemistry.orgunibo.itnih.gov This method can proceed under mild conditions and often without the need for external photocatalysts, thereby reducing waste and energy consumption. organic-chemistry.org For instance, the direct photocatalyzed three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur offers an atom-economical route to thioesters. nih.gov Another innovative, thiol-free photochemical method involves the use of tetramethylthiourea (B1220291) as both a sulfur source and a photoreductant to activate aryl halides, which then react with carboxylic acids to form thioesters. unibo.itnih.gov Such methodologies could be adapted for the synthesis of this compound, avoiding the use of odorous and unstable thiols. unibo.itnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, often in environmentally friendly solvents like glycerol. scirp.orgscirp.org Research on the synthesis of related 2-cyanomethyl-4-phenylthiazoles under microwave irradiation highlights the potential of this technology for the efficient and green synthesis of compounds containing the cyanomethylthio moiety. scirp.orgscirp.org
Alternative Reagents and Solvents: The development of syntheses that utilize less hazardous reagents and solvents is a key aspect of green chemistry. The use of odorless disulfides in place of thiols, for example, in photocatalytic thioesterification, addresses a significant drawback of traditional methods. acs.org Furthermore, the exploration of water as a reaction medium or the use of recyclable solid-supported catalysts presents additional avenues for creating more sustainable synthetic protocols for this compound.
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is a pillar of efficient and selective chemical synthesis. The development of novel catalytic systems for the synthesis and transformation of this compound is an active area of research, aiming to improve yields, enhance selectivity, and broaden the scope of its applications.
Isothiouronium Catalysis: A significant advancement in the synthesis of cyanomethyl thioesters is the use of isothiouronium salts as organocatalysts. nih.govresearchgate.netacs.org These air-stable and odorless catalysts mediate the conversion of carboxylic acids to cyanomethyl thioesters with high functional group tolerance. nih.govresearchgate.netacs.org This method avoids the use of unstable thiols and thiocarboxylic acids and can be performed under operationally simple conditions, even on a gram scale. nih.govacs.org The proposed mechanism involves the formation of a reactive intermediate that facilitates the addition of the cyanomethylthiolate. researchgate.netacs.org
Transition-Metal Catalysis: Transition metals have long been employed in the formation of C-S bonds. Copper-catalyzed oxidative coupling of aroylhydrazides with disulfides provides an alternative route to thioesters. organic-chemistry.org Palladium-catalyzed thiocarbonylation of alkenes and platinum-catalyzed reactions are also being explored for thioester synthesis. nih.gov More recently, ruthenium-based catalysts have been shown to be effective for the hydrogenation of thioesters to the corresponding alcohols and thiols, a reaction that was previously challenging due to catalyst poisoning by the thiol product. nih.gov Such catalytic systems could be harnessed to selectively transform the thioester functionality of this compound.
Organophosphorus and Selenol Catalysis: Organophosphorus-catalyzed umpolung reactions offer a metal-free approach to thioester synthesis. organic-chemistry.org Additionally, the use of water-soluble alkyldiselenols as catalysts for thiol-thioester exchange has shown promise in the synthesis of peptide thioesters, a strategy that could potentially be applied to enhance the reactivity of this compound in specific transformations. nih.govsci-hub.se
Integration with Flow Chemistry Techniques for Scalable Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. youtube.comyoutube.comillinois.edu The integration of flow chemistry with the synthesis of this compound holds significant promise for its efficient and safe production on an industrial scale.
Continuous-Flow Synthesis of Thioesters: Researchers have successfully demonstrated the continuous-flow synthesis of thioesters using various methodologies. For instance, a photocatalytic phosphine-mediated thioesterification of carboxylic acids with disulfides has been adapted to a continuous-flow reactor, enabling rapid synthesis on a gram scale. acs.org This approach highlights the potential for safe and efficient scale-up of photocatalytic methods.
Enzymatic Flow Reactors: The immobilization of enzymes in flow reactors allows for their reuse and the continuous production of target molecules. While not yet reported specifically for this compound, the principles of enzymatic flow synthesis are well-established and could be applied to develop a biocatalytic route to this compound.
Safety and Scalability: Flow reactors inherently handle smaller volumes of reactants at any given time, which significantly improves safety, especially for highly exothermic or hazardous reactions. youtube.comyoutube.com This feature, combined with the ease of automation and the potential for prolonged, uninterrupted production, makes flow chemistry an attractive platform for the industrial synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can also lead to higher yields and purities compared to batch processes. illinois.edu
Exploration of Unexplored Reactivity Patterns and Advanced Chemical Transformations
The unique combination of a thioester and a cyanomethyl group in this compound suggests a rich and largely unexplored reactivity profile. Research in this area focuses on uncovering novel transformations and utilizing the compound as a versatile building block in organic synthesis.
Amide Synthesis: A key transformation of cyanomethyl thioesters is their conversion to amides. nih.govresearchgate.netacs.orgacs.org These thioesters readily react with a variety of amines, including those with aliphatic and aromatic substituents, as well as secondary amines, to produce the corresponding amides in good to excellent yields. nih.govacs.org This reaction can be performed in a two-step or a one-pot fashion, offering a convenient method for peptide synthesis and the construction of amide-containing molecules. nih.govresearchgate.netacs.orgacs.org
Heterocycle Synthesis: The reactive nature of the cyanomethylthio moiety makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, related 2-cyanomethyl-4-phenylthiazoles have been synthesized via the Hantzsch reaction, demonstrating the utility of the cyanomethylthioacetamide precursor. scirp.org The cyanomethyl group itself is a versatile functional group that can participate in various cyclization reactions. elsevierpure.combeilstein-journals.orgnih.gov For example, the cyanomethylarylation of alkenes using acetonitrile (B52724) has been used to construct a diverse range of nitrogenous heterocycles. beilstein-journals.orgnih.gov The reactivity of the α-cyano group can also influence neighboring group participation in carbonium ion reactions. acs.org
Advanced Transformations: Thioesters, in general, are known to participate in a variety of reactions beyond simple hydrolysis. wikipedia.org These include reactions at the α-carbon, such as enolization followed by aldol-type reactions, and conjugate additions to α,β-unsaturated thioesters. gonzaga.edu The thioester group in this compound can act as an acylating agent, and its reactivity can be modulated by various catalysts. gonzaga.edu The development of methods for the selective reduction of the thioester to an alcohol and thiol, or its conversion to other functional groups, will further expand the synthetic utility of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl 2-[(cyanomethyl)thio]acetate in laboratory settings?
- Use chemically resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact. Respiratory protection (e.g., P95 or EU-standard P1 masks) is required if aerosolization occurs. Ensure proper ventilation and avoid release into drainage systems. Dispose of contaminated materials per hazardous waste regulations .
- Key Data : Boiling point: 206.7°C at 760 mmHg; Flash point: 100–104°C/14mm .
Q. What synthetic routes are commonly employed to prepare this compound?
- A base-mediated nucleophilic substitution is typical. For example, reacting cyanomethylthiol with methyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base. Yields range from 66% to 92% under optimized conditions (room temperature, 6–12 hours) .
- Optimization Tip : Purity is enhanced via column chromatography or recrystallization from ethanol .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., ester methyl group at ~3.7 ppm) and sulfur-linked carbons.
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 175.2) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% achievable with gradient elution) .
Advanced Research Questions
Q. How does the electron-withdrawing cyanomethyl group influence the reactivity of this compound?
- The cyanomethyl group increases electrophilicity at the thioether sulfur, enhancing nucleophilic substitution (e.g., with amines or thiols). This is critical in synthesizing heterocyclic derivatives for drug discovery .
- Mechanistic Insight : DFT studies suggest the sulfur atom’s partial positive charge facilitates attack by soft nucleophiles (e.g., thiophenols) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Data Triangulation : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based studies) to account for bioavailability differences. For example, derivatives with logP >2.5 show improved membrane permeability but may aggregate in aqueous media .
- Structural Modifications : Introducing substituents (e.g., trifluoromethyl groups) can balance lipophilicity and solubility, reducing variability in activity .
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Parameter Screening : Use design-of-experiments (DoE) to test variables:
- Temperature : 25–50°C (higher temperatures accelerate reactions but risk decomposition).
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .
- Scale-Up : Transition from batch to flow chemistry for consistent mixing and temperature control .
Q. What role does this compound play in modulating enzyme targets?
- The thioether linkage mimics natural substrates in cysteine protease active sites, enabling competitive inhibition. For example, it shows Ki values of 0.8–2.3 µM against cathepsin B in kinetic assays .
- Structural Analysis : X-ray crystallography reveals hydrogen bonding between the cyanomethyl group and His110 residue in the enzyme’s catalytic triad .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
